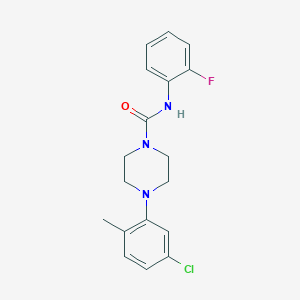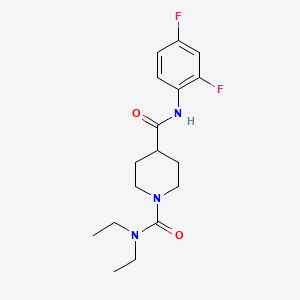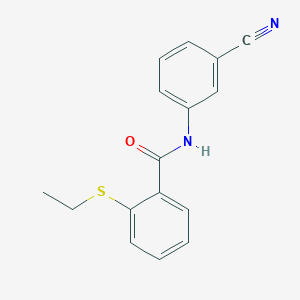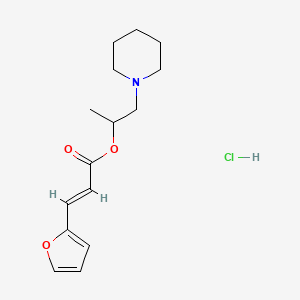
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mechanism of Action
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide works by inhibiting GABA aminotransferase, the enzyme responsible for breaking down GABA. This leads to an increase in GABA levels in the brain, which can enhance GABAergic neurotransmission and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased GABA levels in the brain, enhanced GABAergic neurotransmission, and changes in the expression of GABA-related genes and proteins. This compound has also been shown to have effects on other neurotransmitter systems, including dopamine and glutamate.
Advantages and Limitations for Lab Experiments
One advantage of 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide for lab experiments is its selectivity for GABA aminotransferase, which allows for more precise manipulation of GABAergic neurotransmission. However, this compound has also been shown to have off-target effects on other enzymes and neurotransmitter systems, which can complicate data interpretation. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental paradigms.
Future Directions
There are many potential future directions for research on 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent GABA aminotransferase inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of this compound in clinical populations, including patients with epilepsy, anxiety, depression, and addiction. Finally, research on the long-term effects of this compound on brain function and behavior could provide important insights into the potential risks and benefits of this compound.
Synthesis Methods
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-(5-chloro-2-methylphenyl)piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then converted to this compound using appropriate reagents and conditions.
Scientific Research Applications
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied extensively in preclinical models of several neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. In models of anxiety and depression, this compound has been shown to have anxiolytic and antidepressant effects. In models of addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse.
properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-6-7-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-5-3-2-4-15(16)20/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRMIYSLYWBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5299253.png)
![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)benzenesulfonamide](/img/structure/B5299255.png)


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)

![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)